molecular formula C13H15NO4 B3049075 Methyl 2-(morpholine-4-carbonyl)benzoate CAS No. 192573-74-3

Methyl 2-(morpholine-4-carbonyl)benzoate

Cat. No.: B3049075
CAS No.: 192573-74-3
M. Wt: 249.26 g/mol
InChI Key: FGLBLXPBCICDPT-UHFFFAOYSA-N
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Description

Methyl 2-(morpholine-4-carbonyl)benzoate is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research. It is characterized by the presence of a morpholine ring attached to a benzoate ester, which imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(morpholine-4-carbonyl)benzoate typically involves the reaction of methyl 2-aminobenzoate with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. Photocatalytic coupling of silicon amine reagents and aldehydes under continuous flow conditions has been explored for the synthesis of related morpholine derivatives .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(morpholine-4-carbonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Methyl 2-(morpholine-4-carbonyl)benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of Methyl 2-(morpholine-4-carbonyl)benzoate involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The benzoate ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

  • Methyl 2-[(morpholine-4-carbonyl)amino]benzoate
  • Morpholine-2-carboxylate
  • Morpholine-3-carboxylate

Comparison: Methyl 2-(morpholine-4-carbonyl)benzoate is unique due to its specific ester and amide functionalities, which confer distinct chemical reactivity and biological activity compared to other morpholine derivatives. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various research fields.

Properties

IUPAC Name

methyl 2-(morpholine-4-carbonyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-17-13(16)11-5-3-2-4-10(11)12(15)14-6-8-18-9-7-14/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLBLXPBCICDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635865
Record name Methyl 2-(morpholine-4-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192573-74-3
Record name Methyl 2-(morpholine-4-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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